molecular formula C11H9ClO2 B12675580 2(5H)-Furanone, 3-(4-chlorophenyl)-4-methyl- CAS No. 33131-59-8

2(5H)-Furanone, 3-(4-chlorophenyl)-4-methyl-

Cat. No.: B12675580
CAS No.: 33131-59-8
M. Wt: 208.64 g/mol
InChI Key: XBGOQDGSUYECLG-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 3-(4-chlorophenyl)-4-methyl- is an organic compound belonging to the class of furanones Furanones are heterocyclic compounds containing a furan ring with a ketone group This specific compound is characterized by the presence of a 4-chlorophenyl group and a methyl group attached to the furanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 3-(4-chlorophenyl)-4-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often involve temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 3-(4-chlorophenyl)-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2(5H)-Furanone, 3-(4-chlorophenyl)-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 3-(4-chlorophenyl)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(5H)-Furanone, 3-(4-chlorophenyl)-4-methyl- is unique due to its specific furanone structure combined with the 4-chlorophenyl and methyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

33131-59-8

Molecular Formula

C11H9ClO2

Molecular Weight

208.64 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-methyl-2H-furan-5-one

InChI

InChI=1S/C11H9ClO2/c1-7-6-14-11(13)10(7)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3

InChI Key

XBGOQDGSUYECLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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